

What is the chemical structure of T521?

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Compound of Interest

Compound Name: T521

Cat. No.: B1682873

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An In-Depth Technical Guide to **T521**: A Selective Polo-like Kinase 1 (Plk1) Polo-Box Domain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

T521 is a novel small molecule inhibitor that demonstrates high selectivity for the Polo-Box Domain (PBD) of Polo-like kinase 1 (Plk1), a critical regulator of mitosis.^{[1][2]} Its targeted mechanism of action, which disrupts the protein-protein interactions essential for Plk1's function in cell division, presents a promising avenue for anticancer therapy.^{[1][2]} This document provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of **T521**.

Chemical Structure and Properties

T521 is chemically identified as 5-(ethylsulfonyl)-2-(4-fluorophenyl)-4-(phenylsulfonyl) oxazole.^{[1][3]} It was identified from a small-molecule compound library through a fluorescence polarization-based high-throughput screening.^[1]

Property	Value	Source
IUPAC Name	5-(ethylsulfonyl)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole	[1][3]
Molecular Formula	C ₁₇ H ₁₄ FNO ₅ S ₂	[4]
Molecular Weight	395.43 g/mol	[4]
SMILES	<chem>O=S(C1=C(OC(C2=CC=C(C=C2)F)=N1)S(=O)(CC)=O)C3=CC=CC=C3)=O</chem>	[4]
CAS Number	891020-54-5	[4]
Appearance	White to off-white solid	[4]

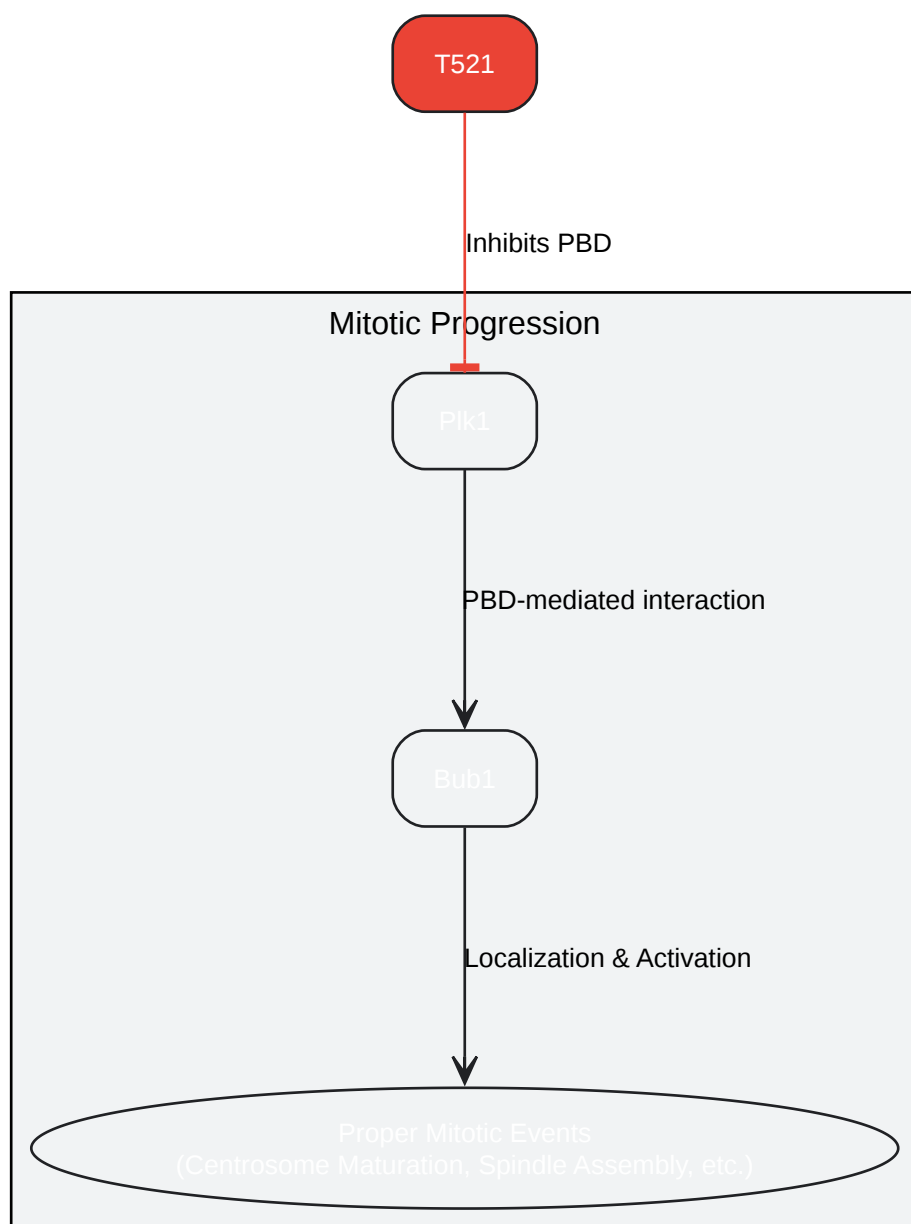
Mechanism of Action

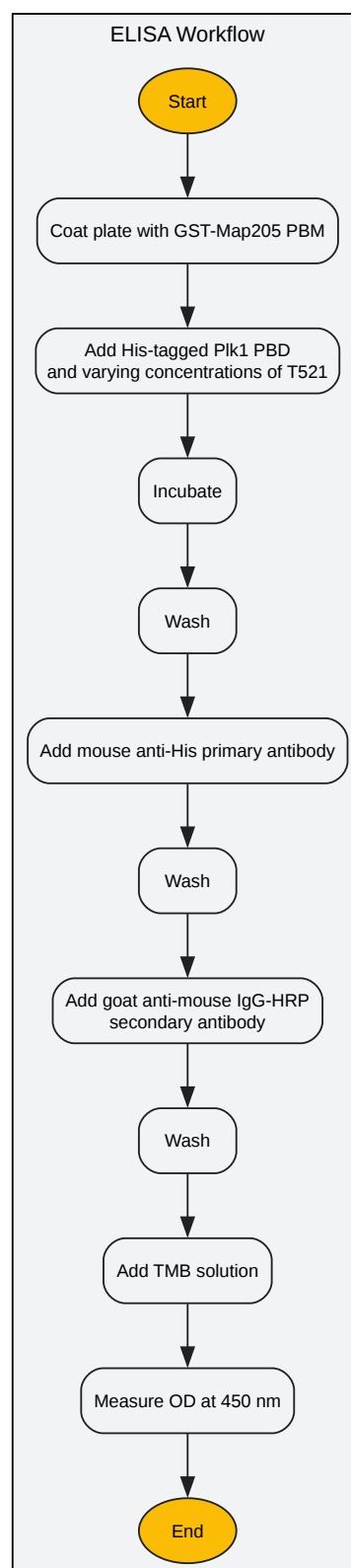
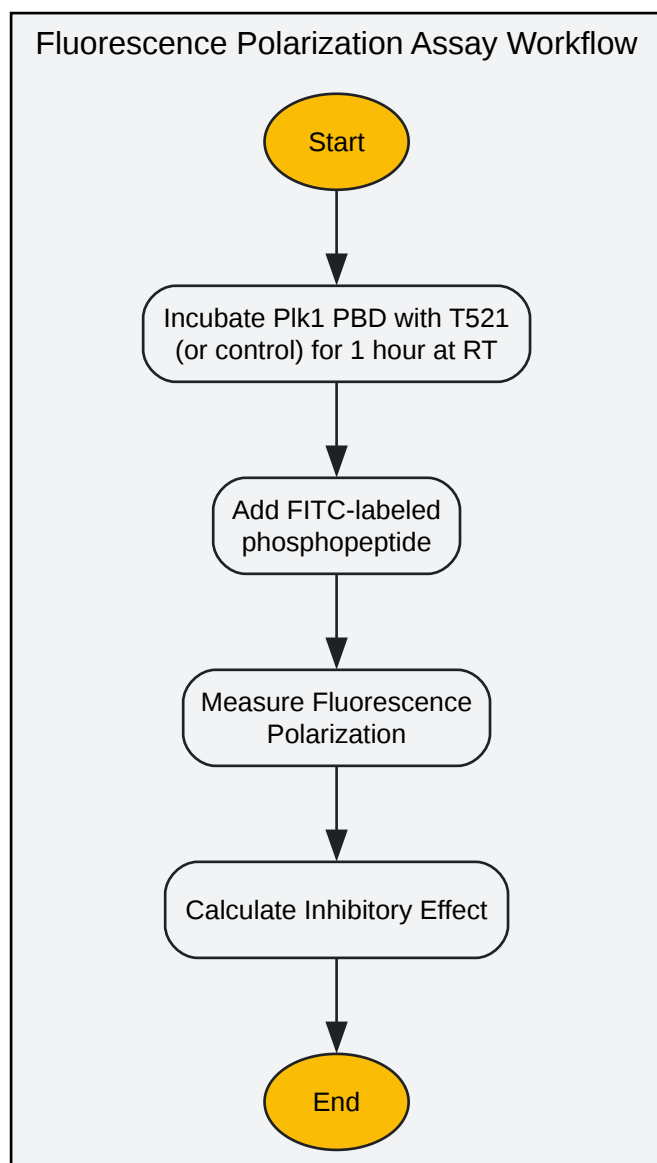
T521 functions as a selective inhibitor of the Plk1 PBD.[1][2] The PBD is crucial for Plk1's subcellular localization and its interaction with substrates, which are essential for the proper execution of mitosis.[1][2][5] **T521** disrupts the interaction between Plk1 and its binding partners, such as the mitotic checkpoint protein Bub1.[1][2] This interference with the Plk1-Bub1 interaction leads to a cascade of mitotic defects, including centrosome fragmentation, improper chromosome alignment, and defective spindle assembly.[1][5] Ultimately, treatment with **T521** can induce cell cycle arrest in the G2/M phase and trigger apoptosis in cancer cells.[1][6]

A key feature of **T521**'s mechanism is its proposed covalent binding to lysine residues within the Plk1 PBD, which results in significant alterations to the secondary structure of the PBD.[1][2] This covalent interaction contributes to its potent and specific inhibitory activity against Plk1, with minimal effect on the PBDs of Plk2 and Plk3.[1][2]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by **T521**.





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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com